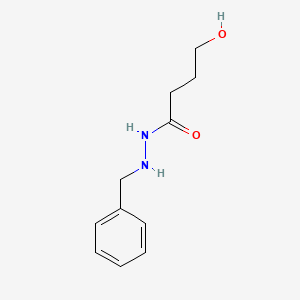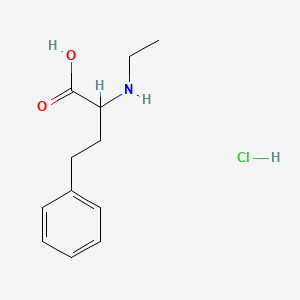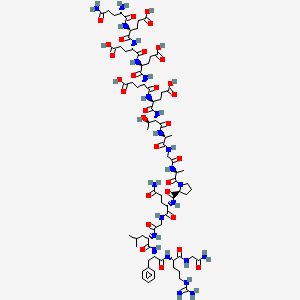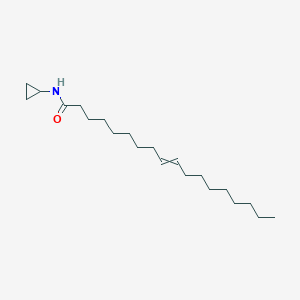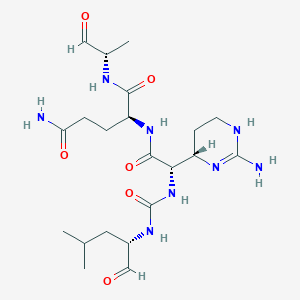
Elastatinal microbial
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Elastatinal microbial: is a potent inhibitor of elastase, an enzyme that breaks down elastin, a key protein in connective tissues. This compound is produced by various species of Actinomycetes and is known for its strong inhibitory effects on pancreatic elastase compared to leukocyte-derived elastase .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: : Elastatinal microbial is typically synthesized through microbial fermentation using Actinomycetes species. The fermentation process involves cultivating the microorganisms in a nutrient-rich medium under controlled conditions to produce the compound .
Industrial Production Methods: : Industrial production of this compound involves large-scale fermentation processes. The microorganisms are grown in bioreactors, and the compound is extracted and purified using various chromatographic techniques .
Análisis De Reacciones Químicas
Types of Reactions: : Elastatinal microbial primarily undergoes inhibition reactions with elastase enzymes. It forms a stable complex with the enzyme, preventing it from breaking down elastin .
Common Reagents and Conditions: : The inhibition reaction typically occurs under physiological conditions, with the presence of elastase and this compound in an aqueous medium .
Major Products Formed: : The major product formed from the reaction between this compound and elastase is a stable elastase-elastatinal complex .
Aplicaciones Científicas De Investigación
Chemistry: : Elastatinal microbial is used as a tool in biochemical studies to understand the mechanisms of elastase inhibition and to develop new elastase inhibitors .
Biology: : In biological research, this compound is used to study the role of elastase in various physiological and pathological processes, including tissue remodeling and inflammation .
Medicine: : this compound has potential therapeutic applications in treating diseases associated with excessive elastase activity, such as chronic obstructive pulmonary disease and cystic fibrosis .
Industry: : In the industrial sector, this compound is used in the development of products that require elastase inhibition, such as certain types of detergents and cosmetics .
Mecanismo De Acción
Elastatinal microbial exerts its effects by binding to the active site of elastase, forming a stable complex that inhibits the enzyme’s activity. This prevents elastase from breaking down elastin and other substrates, thereby protecting connective tissues from degradation . The molecular targets of this compound are the active sites of elastase enzymes, and the pathways involved include the inhibition of elastase-mediated proteolysis .
Comparación Con Compuestos Similares
Similar Compounds: : Other similar compounds include leupeptin, chymostatin, and antipain, which are also microbial-derived protease inhibitors .
Uniqueness: : Elastatinal microbial is unique in its strong inhibitory effect on pancreatic elastase compared to leukocyte-derived elastase. This specificity makes it particularly useful in studies focused on pancreatic elastase inhibition .
Propiedades
Fórmula molecular |
C21H36N8O6 |
|---|---|
Peso molecular |
496.6 g/mol |
Nombre IUPAC |
(2S)-2-[[(2S)-2-[(4S)-2-amino-1,4,5,6-tetrahydropyrimidin-4-yl]-2-[[(2S)-4-methyl-1-oxopentan-2-yl]carbamoylamino]acetyl]amino]-N-[(2S)-1-oxopropan-2-yl]pentanediamide |
InChI |
InChI=1S/C21H36N8O6/c1-11(2)8-13(10-31)26-21(35)29-17(14-6-7-24-20(23)28-14)19(34)27-15(4-5-16(22)32)18(33)25-12(3)9-30/h9-15,17H,4-8H2,1-3H3,(H2,22,32)(H,25,33)(H,27,34)(H3,23,24,28)(H2,26,29,35)/t12-,13-,14-,15-,17-/m0/s1 |
Clave InChI |
LAAPTJZMTVJGEE-BWJWTDLKSA-N |
SMILES isomérico |
C[C@@H](C=O)NC(=O)[C@H](CCC(=O)N)NC(=O)[C@H]([C@@H]1CCNC(=N1)N)NC(=O)N[C@@H](CC(C)C)C=O |
SMILES canónico |
CC(C)CC(C=O)NC(=O)NC(C1CCNC(=N1)N)C(=O)NC(CCC(=O)N)C(=O)NC(C)C=O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


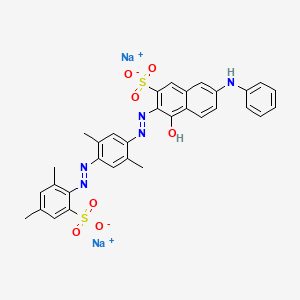
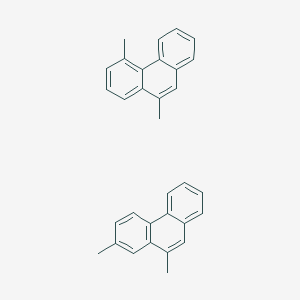
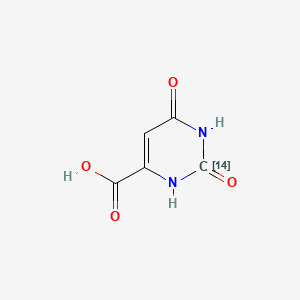
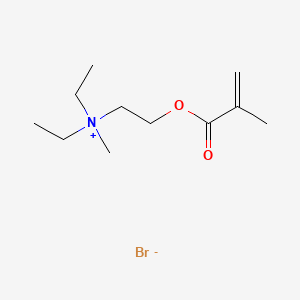
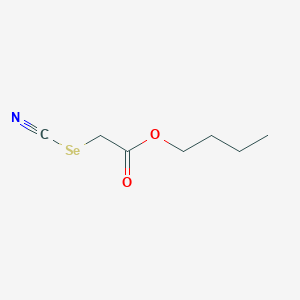
![1-(2-methyl-1,4,5,6-tetrahydrocyclopenta[b]pyrrol-3-yl)ethanone](/img/structure/B13809824.png)
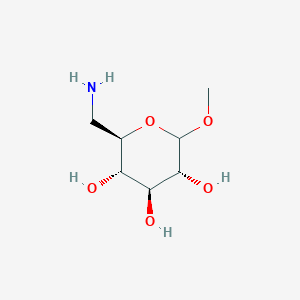
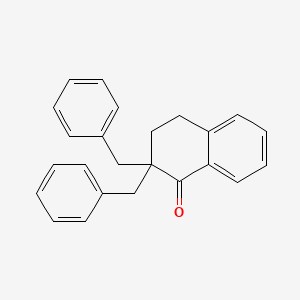
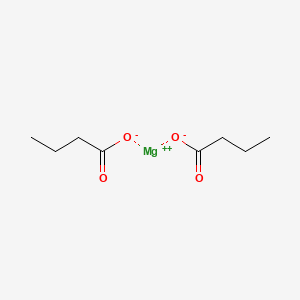
![1-Chloro-3-[(cyanocarbonothioyl)amino]benzene](/img/structure/B13809851.png)
